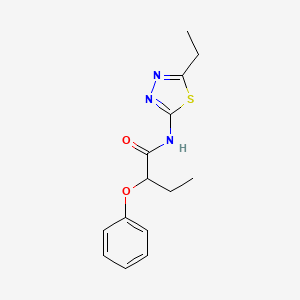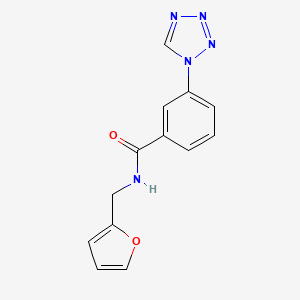
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as ETB, is a chemical compound that has been extensively studied for its potential use in scientific research. ETB is a member of the thiadiazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to activate the protein kinase A (PKA) pathway, which plays a key role in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide. One area of research could focus on elucidating the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly with regard to its effects on the PKA and NF-κB pathways. Another area of research could focus on the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, particularly in the treatment of cardiovascular diseases, diabetes, and neurological disorders. Finally, research could also focus on developing new synthetic methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide that are more efficient and cost-effective.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide can be synthesized using a variety of methods, including the reaction of 2-bromoethylphenoxybutane with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-phenoxybutanoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. Both methods have been shown to be effective in synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide with high yields.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been found to have potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(19-10-8-6-5-7-9-10)13(18)15-14-17-16-12(4-2)20-14/h5-9,11H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHYDKFEOZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)
![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)